Cas no 2229422-04-0 (1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol)

1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol
- EN300-1979776
- 2229422-04-0
-
- Inchi: 1S/C9H12ClNO/c1-6-3-4-8(5-7(2)12)9(10)11-6/h3-4,7,12H,5H2,1-2H3
- InChI Key: ILRALKSHAGZGTH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C)N=1)CC(C)O
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 33.1Ų
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979776-10.0g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1979776-1.0g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1979776-0.1g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1979776-2.5g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1979776-0.25g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1979776-10g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1979776-5g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1979776-0.5g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1979776-5.0g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1979776-0.05g |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol |
2229422-04-0 | 0.05g |
$983.0 | 2023-09-16 |
1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol Related Literature
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol
Comprehensive Overview of 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol (CAS No. 2229422-04-0)
In the realm of organic chemistry, 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol (CAS No. 2229422-04-0) stands out as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its pyridine backbone and chloro-methyl substitution, has garnered attention in both academic research and industrial applications. The presence of the propan-2-ol moiety further enhances its versatility, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol features a pyridine ring with a chloro group at the 2-position and a methyl group at the 6-position. This arrangement not only influences its chemical reactivity but also its physical properties, such as solubility and stability. Researchers have explored its potential in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and agrochemicals. Its ability to act as a building block in heterocyclic chemistry makes it a compound of high relevance in modern synthetic strategies.
One of the key areas where 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol has shown promise is in the field of drug discovery. The compound's structural features align with the requirements for bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential in the design of central nervous system (CNS) agents, owing to its ability to cross the blood-brain barrier. This has sparked interest among researchers focusing on neurodegenerative diseases and psychiatric disorders.
From an industrial perspective, 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol is valued for its role in the production of crop protection chemicals. The chloro-methylpyridine moiety is a common feature in many pesticides and herbicides, making this compound a critical intermediate in agrochemical manufacturing. Its stability under various environmental conditions further enhances its utility in formulations designed for sustainable agriculture.
The synthesis of 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol typically involves multi-step organic reactions, including halogenation and alkylation processes. Advanced techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to improve yield and purity. These methods align with the growing demand for green chemistry practices, which emphasize reduced waste and energy efficiency.
In recent years, the compound has also been explored for its potential in material science. Its ability to form coordination complexes with metals has opened doors for applications in catalysis and nanotechnology. Researchers are investigating its use in the development of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
As the scientific community continues to uncover new applications for 1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol, its importance in both research and industry is expected to grow. The compound's versatility, combined with its structural uniqueness, positions it as a key player in the advancement of organic synthesis and applied chemistry. Future studies are likely to focus on optimizing its synthesis and exploring novel applications, further solidifying its role in modern chemistry.
2229422-04-0 (1-(2-chloro-6-methylpyridin-3-yl)propan-2-ol) Related Products
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)




